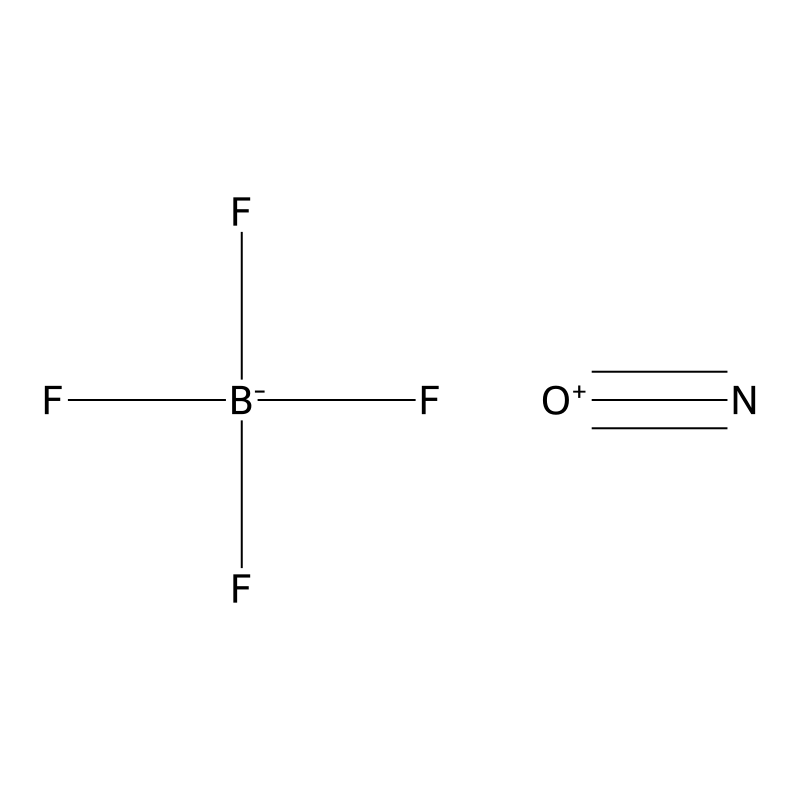

Nitrosonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nitrosonium tetrafluoroborate (NOBF4) is an anhydrous source of the nitrosonium ion (NO+) and a 1-electron oxidant. In procurement and material selection, it is prioritized for its high oxidation potential (~0.87–1.00 V vs. Fc/Fc+) and its ability to generate volatile nitric oxide (NO) as a byproduct, which simplifies downstream purification [1]. Industrially and in advanced research, NOBF4 is procured for the anhydrous nitrosation of moisture-sensitive substrates, the p-doping of carbon nanotubes and conductive polymers, and ultrafast biphasic ligand exchange in nanoparticle synthesis [2].

Substituting NOBF4 with generic nitrite salts (e.g., NaNO2 or KNO2 with acid) introduces water and protic conditions, which routinely cause hydrolysis or protodeboronation in sensitive organometallic substrates [1]. When used as an oxidant, replacing NOBF4 with silver salts like AgBF4 lowers the available oxidation potential and generates finely divided solid silver metal waste, which requires rigorous filtration and can contaminate polymer or nanomaterial matrices[2]. Furthermore, substituting with NOPF6 introduces a larger, more strongly coordinating anion that can sterically hinder secondary ligand exchange in nanoparticle functionalization workflows [3].

References

- [1] Molander, G. A.; Cavalcanti, L. N. Nitrosation of Aryl and Heteroaryltrifluoroborates with Nitrosonium Tetrafluoroborate. J. Org. Chem. 2012, 77 (9), 4402–4413.

- [2] Wang, et al. Aryl-X Bond-Forming Reductive Elimination from High-Valent Mn. NII.

- [3] Dong, A. et al. Phase transition and ligand exchange procedure by using NOBF4. ACS Appl. Mater. Interfaces 2014.

Anhydrous Nitrosation Yield in Moisture-Sensitive Substrates

In the ipso-nitrosation of aryltrifluoroborates, aqueous nitrite salts fail entirely due to competing hydrolysis. NOBF4 provides an anhydrous, electrophilic NO+ source that drives the reaction to completion in seconds [1].

| Evidence Dimension | Isolated yield of nitroso product |

| Target Compound Data | 90% yield (reaction complete in 30 seconds) |

| Comparator Or Baseline | KNO2 or AgNO2 (0% yield, complete protodeboronation) |

| Quantified Difference | 90% absolute yield increase |

| Conditions | 0.2 M in CH3CN at room temperature |

For procurement in pharmaceutical and organometallic synthesis, NOBF4 prevents substrate degradation and eliminates the need for complex protective group strategies during nitrosation.

Ligand Exchange Kinetics for Nanoparticle Processing

For transferring hydrophobic nanoparticles (e.g., oleate-capped UCNPs) into polar solvents, NOBF4 acts as a stripping agent. The NO+ reacts with the oleyl double bond, while BF4- temporarily stabilizes the bare nanoparticle. This process is completed in minutes at room temperature, whereas thermal or UV/ozone methods risk nanoparticle agglomeration [1].

| Evidence Dimension | Ligand exchange processing time and morphology retention |

| Target Compound Data | < 5 minutes at room temperature with complete morphology retention |

| Comparator Or Baseline | UV/ozone treatment or thermal annealing (Requires extended time, high risk of agglomeration) |

| Quantified Difference | Reduction in processing time from hours to minutes with zero thermal degradation |

| Conditions | Biphasic exchange (e.g., hexane/DMF) for oleate-capped nanoparticles |

NOBF4 enables scalable, room-temperature phase transfer of nanoparticles for biomedical and optoelectronic applications without degrading the inorganic core.

Oxidative Byproduct Profile vs. Silver Salts

As a 1-electron oxidant, NOBF4 offers a higher oxidation potential than AgBF4 (~0.87 V vs. ~0.65 V vs Fc/Fc+ in MeCN). Crucially for processability, the reduction of NO+ yields volatile nitric oxide (NO) gas, which spontaneously leaves the reaction mixture. In contrast, Ag+ reduction yields solid silver metal [1].

| Evidence Dimension | Byproduct phase and removal method |

| Target Compound Data | Volatile NO gas (removed via inert gas purge) |

| Comparator Or Baseline | AgBF4 (Solid Ag0 metal requiring filtration) |

| Quantified Difference | Elimination of solid waste filtration step |

| Conditions | 1-electron oxidation in organic solvents (e.g., MeCN, DCM) |

Buyers scaling up organometallic oxidations or polymer doping prefer NOBF4 to avoid the costly filtration and matrix contamination associated with solid silver waste.

Anhydrous Nitrosation of Organometallics

NOBF4 is prioritized for introducing nitroso groups into moisture-sensitive substrates, such as aryltrifluoroborates or silanes, where aqueous nitrite/acid mixtures would cause rapid hydrolysis or protodeboronation[1].

Nanoparticle Surface Activation and Phase Transfer

Used extensively in nanomaterial manufacturing to strip native hydrophobic ligands (like oleic acid or oleylamine) from quantum dots, metallic nanoparticles, and upconversion nanoparticles, preparing them for secondary functionalization in polar solvents [2].

p-Type Doping of Conjugated Polymers and Carbon Nanotubes

Applied as a clean 1-electron oxidant to p-dope carbon nanotubes, graphene, and conductive polymers (e.g., PEDOT, P3HT). The volatile NO byproduct ensures that the conductive matrix is not contaminated by solid reductant residues [3].

References

- [1] Molander, G. A.; Cavalcanti, L. N. Nitrosation of Aryl and Heteroaryltrifluoroborates with Nitrosonium Tetrafluoroborate. J. Org. Chem. 2012, 77 (9), 4402–4413.

- [2] Dong, A. et al. Phase transition and ligand exchange procedure by using NOBF4. ACS Appl. Mater. Interfaces 2014.

- [3] Wang, et al. Aryl-X Bond-Forming Reductive Elimination from High-Valent Mn. NII.